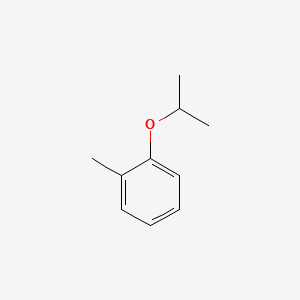

1-Isopropoxy-2-methylbenzene

Overview

Description

1-Isopropoxy-2-methylbenzene, also known as 2-Isopropoxytoluene, is a chemical compound with the molecular formula C10H14O . It has a molecular weight of 150.22 g/mol .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 25 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 150.22 g/mol, an XLogP3 of 3.5, and a topological polar surface area of 9.2 Ų . It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 150.104465066 g/mol . It has a heavy atom count of 11 and a complexity of 109 .Scientific Research Applications

Molecular Modeling in Anti-Viral Research

1-Isopropoxy-2-methylbenzene and its isomers have been studied for their potential anti-viral activity against SARS-CoV-2 through molecular modeling. Research indicates that these compounds, including 5-isopropyl-2-methylbenzene-1,3-diol, show promising interactions with SARS-CoV-2 proteases, suggesting their potential as COVID-19 inhibitors. The study emphasizes the impact of positional isomerism on the anti-viral activity of these compounds (Palsaniya et al., 2021).

Application in Polymerization Processes

In the context of polymer science, alkoxybenzenes, including isopropoxybenzene, have been used as effective quenchers in the end-quenching of TiCl4-catalyzed quasiliving isobutylene polymerizations. This process is crucial for direct chain-end functionalization in polymer synthesis, demonstrating the utility of this compound in advanced material manufacturing (Morgan, Martínez-Castro, Storey, 2010).

Energy Applications in Li-ion Batteries

In the field of energy storage, analogues of 1,2,4,5-tetramethoxybenzene, a compound structurally related to this compound, have been characterized for potential use in Li-ion batteries. These studies contribute to understanding the role of such compounds in enhancing the performance of batteries, particularly in terms of stability and capacity (Pirnat, Gaberšček, Dominko, 2013).

Role in Combustion and Fuel Chemistry

Research into the reactivity of methylbenzenes, which include this compound, highlights their significance in combustion systems. These studies provide insights into the octane ratings, ignition delays, and flame speeds of these compounds, which are crucial for optimizing the performance of transportation fuels (Silva, Bozzelli, 2010).

Chemical Thermodynamics and Isomerization

The study of isomerization equilibria involving isopropylchlorobenzenes, closely related to this compound, provides valuable information on the thermodynamic properties of these compounds. Such research is essential for understanding the behavior of these compounds under different temperature conditions and their implications in various chemical processes (Nesterova, Rozhnov, Malova, Kovzel, 1985).

Mechanism of Action

Target of Action

The primary target of 1-Isopropoxy-2-methylbenzene is the bacterial cytoplasmic membrane . It binds to phosphatidylglycerol and cardiolipin, two major components of the bacterial membrane . These components play a crucial role in maintaining the structural integrity and function of the bacterial cell.

Mode of Action

This compound interacts with its targets by causing damage to the cytoplasmic membrane . This interaction leads to the dissipation of the proton motive force, a vital energy source for many cellular processes . The compound’s action also results in the accumulation of intracellular ATP , a key energy molecule in cells.

Biochemical Pathways

The action of this compound affects several biochemical pathways. The disruption of the proton motive force can inhibit various cellular processes that rely on this energy source . Additionally, the accumulation of intracellular ATP can disrupt the balance of energy metabolism within the cell .

Pharmacokinetics

Its ability to cause membrane damage suggests that it may have good bioavailability, as it can readily interact with bacterial cells

Result of Action

The action of this compound leads to significant molecular and cellular effects. The damage to the cytoplasmic membrane can lead to cell death, as the membrane is crucial for maintaining the cell’s internal environment . The disruption of energy metabolism can also inhibit the cell’s ability to carry out essential processes, further contributing to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other compounds, such as colistin, can enhance the antibacterial activity of this compound . This is because colistin increases the permeability of the bacterial outer membrane, allowing this compound to more effectively reach its target . .

Biochemical Analysis

Biochemical Properties

1-Isopropoxy-2-methylbenzene plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the oxidation of organic substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell function . Additionally, it can alter cell signaling pathways by interacting with specific receptors on the cell surface.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the oxidation of the compound, which may lead to changes in gene expression and enzyme activity . These interactions are crucial for understanding the compound’s effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can result in significant cellular changes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity in animal models, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its oxidation and subsequent excretion from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into the cell via specific membrane transporters, affecting its intracellular concentration and activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .

Properties

IUPAC Name |

1-methyl-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)11-10-7-5-4-6-9(10)3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNCZAPKYZWFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187070 | |

| Record name | Benzene, 1-methyl-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33426-60-7 | |

| Record name | Benzene, 1-methyl-2-(1-methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033426607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

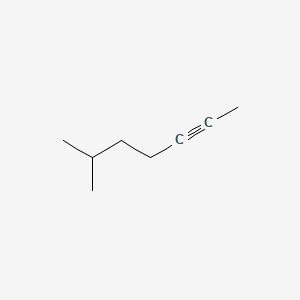

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]phenyl]-](/img/structure/B1595035.png)